

TIS108: A Potent Plant-Specific P450 Inhibitor in Comparative Analysis

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Compound of Interest

Compound Name: TIS108

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For researchers, scientists, and drug development professionals, a comprehensive understanding of cytochrome P450 (P450) inhibitors is critical for advancements in fields ranging from agriculture to medicine. This guide provides a comparative analysis of **TIS108**, a strigolactone biosynthesis inhibitor, with other well-characterized P450 inhibitors, supported by experimental data and detailed methodologies.

TIS108 has emerged as a significant tool in plant biology for its role in inhibiting strigolactone biosynthesis, a crucial process for plant development.[1][2][3] As a triazole-type inhibitor, **TIS108**'s mechanism of action is believed to involve the binding of its triazole group to the heme iron of cytochrome P450 enzymes, thereby blocking their function.[4] This guide delves into the specifics of **TIS108**'s inhibitory action and places it in the broader context of P450 inhibition.

Quantitative Comparison of P450 Inhibitors

The inhibitory potential of a compound against a P450 enzyme is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (K_i) offers a more direct measure of the inhibitor's binding affinity.

Recent studies have provided specific IC₅₀ values for **TIS108** against rice (*Oryza sativa*) cytochrome P450 enzymes involved in strigolactone biosynthesis. **TIS108** was found to inhibit the conversion of carlactone (CL) to carlactonoic acid (CLA) and subsequently to 4-deoxyorobanchol (4DO) by the enzyme OsMAX1-900 with an IC₅₀ value of 0.15 µM.[4]

Furthermore, it demonstrated even greater potency in inhibiting the conversion of 4DO to orobanchol by OsMAX1-1400, with an IC₅₀ value of 0.02 μ M.[4]

For a comparative perspective, the table below includes well-established P450 inhibitors primarily studied in the context of human drug metabolism.

Inhibitor	Primary Target Isoform(s)	IC ₅₀ Value (μ M)	Mechanism of Inhibition
TIS108	OsMAX1-900 (rice)	0.15	Heme iron binding (putative)
OsMAX1-1400 (rice)	0.02	Heme iron binding (putative)	
Ketoconazole	CYP3A4 (human)	0.01 - 0.1	Reversible (mixed competitive/non-competitive)
Furafylline	CYP1A2 (human)	1 - 10	Irreversible (mechanism-based)
Quinidine	CYP2D6 (human)	0.05 - 0.5	Reversible (competitive)

Experimental Protocols

The determination of P450 inhibitory activity is a cornerstone of both drug discovery and fundamental biochemical research. Below are detailed methodologies for a typical in vitro P450 inhibition assay, similar to the one used to characterize **TIS108**.

In Vitro P450 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific P450 isoform using microsomes from a heterologous expression system (e.g., yeast or insect cells) or human liver microsomes.

Materials:

- Test compound (e.g., **TIS108**)
- Microsomes containing the P450 enzyme of interest (e.g., recombinant OsMAX1 or human liver microsomes)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Specific substrate for the P450 enzyme
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Acetonitrile or other suitable organic solvent for reaction termination
- 96-well microtiter plates
- Incubator
- LC-MS/MS system for analysis

Procedure:

- Preparation of Reagents: Prepare stock solutions of the test compound, substrate, and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare the incubation buffer and NADPH regenerating system.
- Incubation Mixture: In a 96-well plate, add the incubation buffer, microsomal protein, and a range of concentrations of the test compound.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Add the specific substrate to initiate the enzymatic reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period.
- Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the proteins.

- **Sample Processing:** Centrifuge the plate to pellet the precipitated protein.
- **Analysis:** Transfer the supernatant to another plate for analysis by LC-MS/MS to quantify the formation of the metabolite.
- **Data Analysis:** Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable nonlinear regression model to calculate the IC₅₀ value.

Visualizing P450 Inhibition Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict the strigolactone biosynthesis pathway and a typical P450 inhibition assay workflow.

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Caption: Inhibition of the strigolactone biosynthesis pathway by **TIS108**.

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Caption: General experimental workflow for determining P450 inhibition IC₅₀ values.

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References

- 1. Effects of strigolactone-biosynthesis inhibitor TIS108 on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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